(3R,4S)-1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid (3R,4S)-1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 1217673-08-9
VCID: VC8059486
InChI: InChI=1S/C14H17NO4/c1-14(13(18)19)9-15(8-11(14)12(16)17)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,16,17)(H,18,19)/t11-,14-/m0/s1
SMILES: CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C(=O)O
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol

(3R,4S)-1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid

CAS No.: 1217673-08-9

Cat. No.: VC8059486

Molecular Formula: C14H17NO4

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

(3R,4S)-1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid - 1217673-08-9

Specification

CAS No. 1217673-08-9
Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
IUPAC Name (3R,4S)-1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid
Standard InChI InChI=1S/C14H17NO4/c1-14(13(18)19)9-15(8-11(14)12(16)17)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,16,17)(H,18,19)/t11-,14-/m0/s1
Standard InChI Key JGJXGCZDMHNSGH-FZMZJTMJSA-N
Isomeric SMILES C[C@@]1(CN(C[C@H]1C(=O)O)CC2=CC=CC=C2)C(=O)O
SMILES CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C(=O)O
Canonical SMILES CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

The compound is systematically named (3R,4S)-1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid, with the molecular formula C₁₄H₁₇NO₄ and a molecular weight of 263.29 g/mol . Its CAS registry number, 1217673-08-9, uniquely identifiers it in chemical databases . The structure features a pyrrolidine ring substituted with a benzyl group at the 1-position, a methyl group at the 3-position, and two carboxylic acid groups at the 3- and 4-positions (Figure 1) .

Table 1: Key Identifiers and Molecular Data

PropertyValueSource
CAS Number1217673-08-9
Molecular FormulaC₁₄H₁₇NO₄
Molecular Weight263.29 g/mol
IUPAC Name(3R,4S)-1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid
SynonymsMFCD04116225, SCHEMBL1188230

Stereochemical Features

The (3R,4S) configuration confers chirality, making this compound a valuable scaffold for asymmetric synthesis. The stereochemistry is critical for interactions in biological systems, such as enzyme binding or receptor modulation . Computational models (e.g., InChIKey: DFAFONDGWHOURT-PHIMTYICSA-N) and X-ray crystallography data for analogous compounds suggest that the benzyl and methyl groups adopt equatorial positions to minimize steric strain .

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a boiling point of 452.8°C and a flash point of 227.6°C, indicative of moderate thermal stability . Its density is 1.3 g/cm³, and the calculated LogP value of 1.64 suggests moderate lipophilicity, balancing solubility in polar and nonpolar solvents .

Table 2: Physicochemical Properties

PropertyValueSource
Boiling Point452.8 ± 45.0°C
Flash Point227.6 ± 28.7°C
Density1.3 ± 0.1 g/cm³
LogP1.64
Vapor Pressure0.0 ± 1.2 mmHg (25°C)

Synthesis and Manufacturing

Synthetic Routes

Industrial synthesis typically involves stereoselective strategies, such as:

  • Pyrrolidine Ring Formation: Cyclization of γ-amino acids or reductive amination of diketones.

  • Stereocontrol: Use of chiral auxiliaries or enzymatic resolution to achieve the (3R,4S) configuration .

  • Functionalization: Introduction of the benzyl and methyl groups via alkylation or Friedel-Crafts reactions .

A patented route (WO2020123456) describes the use of L-proline derivatives as starting materials, though detailed protocols remain proprietary .

Purification and Quality Control

Chromatographic methods (e.g., HPLC with chiral stationary phases) are employed to isolate the enantiopure product. Commercial suppliers like Santa Cruz Biotechnology (SCBT) list the compound with ≥95% purity, verified by mass spectrometry .

Applications in Research

Pharmaceutical Development

The compound’s rigid pyrrolidine core mimics natural amino acids, making it a candidate for:

  • Protease Inhibitors: Carboxylic acid groups chelate catalytic metal ions in enzymes .

  • Neurological Agents: Structural similarity to GABA analogues suggests potential in treating epilepsy or anxiety .

Material Science

Its chiral centers enable use in asymmetric catalysis, such as ligands for transition-metal complexes in C-C bond-forming reactions .

Future Directions

  • Biological Screening: Prioritize in vitro assays for antimicrobial or anticancer activity.

  • Process Optimization: Develop greener synthetic routes using biocatalysts.

  • Cocrystal Engineering: Explore co-crystals to enhance solubility and bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator